![molecular formula C10H9Cl B579520 [(1E,3E)-4-氯-1,3-丁二烯基]苯 CAS No. 18684-87-2](/img/structure/B579520.png)

[(1E,3E)-4-氯-1,3-丁二烯基]苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

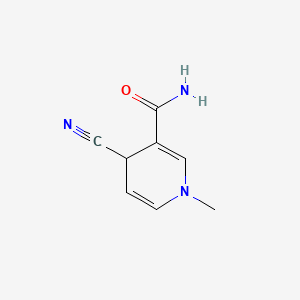

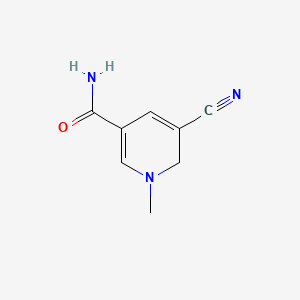

“[(1E,3E)-4-Chloro-1,3-butadienyl]benzene” is a chemical compound with the molecular formula C10H9Cl . It is related to other compounds such as (E,E)-1,4-Diphenyl-1,3-butadiene and [(1E,3E)-4-Bromo-1,3-butadien-1-yl]benzene .

Synthesis Analysis

The synthesis of related compounds, such as (1E,3E)-1,4-diarylbuta-1,3-dienes, has been achieved via an intermolecular Heck reaction of olefins and β-bromostyrenes promoted by μ-OMs palladium–dimer complex . This method has been successful in producing 1,4-conjugated dienes with good yield (up to 82%) .Molecular Structure Analysis

The molecular structure of “[(1E,3E)-4-Chloro-1,3-butadienyl]benzene” can be analyzed based on its molecular formula, C10H9Cl . It is likely to have a structure similar to its related compounds, such as (E,E)-1,4-Diphenyl-1,3-butadiene .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(1E,3E)-4-Chloro-1,3-butadienyl]benzene” can be inferred from its molecular formula, C10H9Cl . It is likely to have properties similar to its related compounds, such as (E,E)-1,4-Diphenyl-1,3-butadiene .科学研究应用

Stereochemistry in Friedel-Crafts Reactions: Friedel-Crafts反应中的立体化学:苯与相关化合物(如2-甲氧环氧乙烷)的Friedel-Crafts烷基化反应展示了这类反应中复杂的立体化学过程。这些发现对于理解涉及[(1E,3E)-4-氯-1,3-丁二烯基]苯的类似反应的机制具有重要意义(Segi et al., 1982)。

Ligand Synthesis for Organotransition Metal Compounds: 用于有机过渡金属化合物的配体合成:合成与[(1E,3E)-4-氯-1,3-丁二烯基]苯结构相关的化合物,用作有机过渡金属化合物中的配体。这对催化和材料科学具有重要意义(Kong & Ahn, 1997)。

Formation of Iodobenzene Derivatives: 通过相关化合物的碘诱导的分子内环化,形成碘苯衍生物,展示了合成复杂芳香化合物的方法(Matsumoto, Takase, & Ogura, 2008)。

Alkyl Allylic Ethers Synthesis: 金(I)催化的烯烃间分子氢氧化反应展示了合成烷基烯丙基醚的高效途径。涉及[(1E,3E)-4-氯-1,3-丁二烯基]苯的这类反应在有机合成中可能具有重要意义(Zhang & Widenhoefer, 2008)。

Study on 1,3-Butadiene Metabolites: 研究了1,3-丁二烯的代谢产物1-氯-2-羟基-3-丁烯,揭示了相关化合物的代谢途径和潜在毒性的见解(Wang et al., 2018)。

HDAC Inhibitory Activity: 将1,3-丁二烯基结构引入某些化学结构显示出对组蛋白去乙酰化酶(HDAC)抑制活性的显著影响,表明在药理学中可能有应用(Mai et al., 2004)。

Photolysis and Discharge-Driven Pathways: 对1,3-丁二烯的光解和放电驱动途径的研究提供了关于芳香化合物形成的见解,这可能适用于[(1E,3E)-4-氯-1,3-丁二烯基]苯(Newby et al., 2007)。

未来方向

The synthesis of “[(1E,3E)-4-Chloro-1,3-butadienyl]benzene” and related compounds is an active area of research. For instance, the development of new catalyst systems for the construction of 1,3-diene units (both symmetrical and unsymmetrical ones) with good chemical selectivity is an attractive goal . Furthermore, fluorescence studies of dienes have shown that some of them may have potential applications as luminescent clusters .

属性

IUPAC Name |

[(1E,3E)-4-chlorobuta-1,3-dienyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQSWRZSFAZZQG-KBXRYBNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1E,3E)-4-Chloro-1,3-butadienyl]benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)

![N,N-Dimethyl-4-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B579454.png)

![N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B579456.png)

![Methyl 6,8-Dideoxy-6-{[(4r)-1-Methyl-4-Propyl-L-Prolyl]amino}-1-Thio-D-Glycero-Alpha-D-Galacto-Octopyranosid-7-Ulose](/img/structure/B579460.png)